molecular formula C14H13F4N3O2 B12752258 Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- CAS No. 92668-63-8

Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)-

Cat. No.: B12752258
CAS No.: 92668-63-8
M. Wt: 331.27 g/mol
InChI Key: MTUZMNWECAUQSD-UHFFFAOYSA-N
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Description

Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- is a complex organic compound that features a unique structure combining acetamide and imidazolidinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-3-trifluoromethylphenylamine with acetic anhydride to form an intermediate, which is then reacted with 5,5-dimethyl-2-oxo-4-imidazolidinylidene under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Acetamide, N-(3-(4-fluoro-3-trifluoromethylphenyl)-5,5-dimethyl-2-oxo-4-imidazolidinylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Properties

92668-63-8

Molecular Formula

C14H13F4N3O2

Molecular Weight

331.27 g/mol

IUPAC Name

N-[3-[4-fluoro-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2-oxoimidazolidin-4-ylidene]acetamide

InChI

InChI=1S/C14H13F4N3O2/c1-7(22)19-11-13(2,3)20-12(23)21(11)8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,1-3H3,(H,20,23)

InChI Key

MTUZMNWECAUQSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N=C1C(NC(=O)N1C2=CC(=C(C=C2)F)C(F)(F)F)(C)C

Origin of Product

United States

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